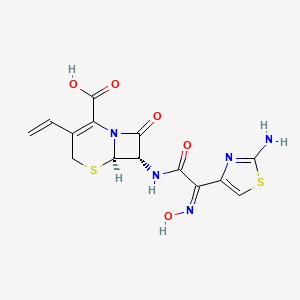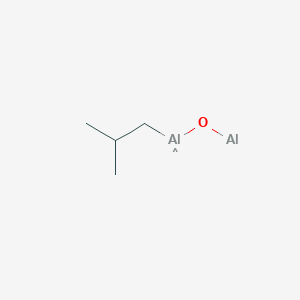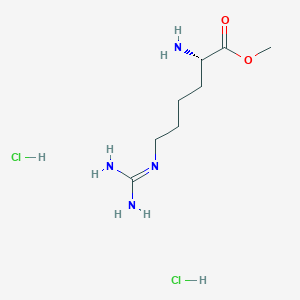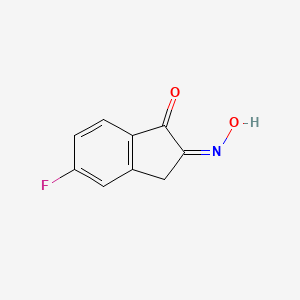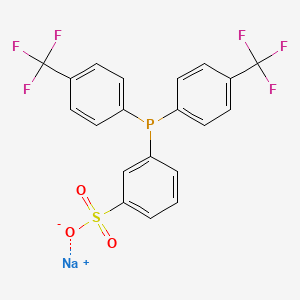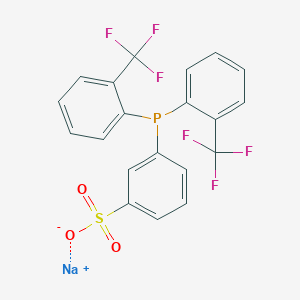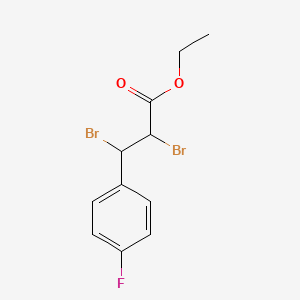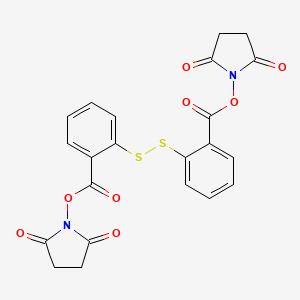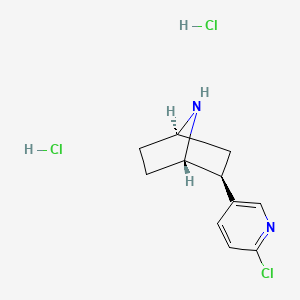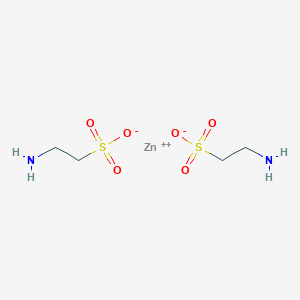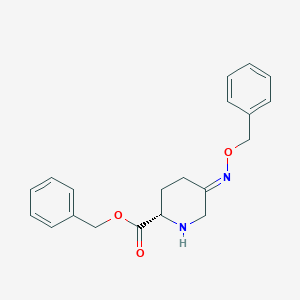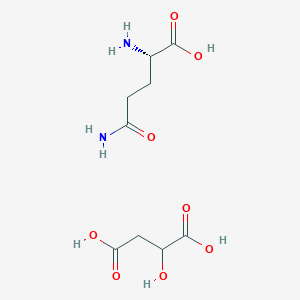![molecular formula C19H28O2 B1516514 (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate](/img/structure/B1516514.png)
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate is a complex organic compound with the molecular formula C19H28O2 and a molecular weight of 288.42 g/mol . This compound is known for its unique structure, which includes a tetracyclic dodecane core and a methacrylate ester group. It is primarily used in the field of photolithography as a photoresist material .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves several steps. The starting material is typically a tetracyclic dodecane derivative, which undergoes a series of reactions to introduce the isopropyl and methacrylate groups. The key steps include:
Formation of the Tetracyclic Core: This is achieved through a Diels-Alder reaction followed by hydrogenation.
Introduction of the Isopropyl Group: This step involves the alkylation of the tetracyclic core using isopropyl bromide in the presence of a strong base.
Esterification: The final step is the esterification of the resulting alcohol with methacrylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reactions are carried out in stainless steel reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学的研究の応用
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a photoresist material in photolithography for the fabrication of microelectronic devices.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. The methacrylate ester group can undergo polymerization reactions, forming cross-linked networks that are essential in photolithography .
類似化合物との比較
Similar Compounds
- 4-Isopropyltetracyclo[6.2.1.13,6.02,7]dodecane-4-yl methacrylate .
- Decahydro-2-(1-methylethyl)-1,4:5,8-dimethanonaphthalen-2-yl ester .
Uniqueness
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate is unique due to its tetracyclic dodecane core, which provides exceptional stability and rigidity. This makes it highly suitable for applications requiring durable and high-performance materials .
特性
分子式 |
C19H28O2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H28O2/c1-10(2)18(20)21-19(11(3)4)9-14-8-15(19)17-13-6-5-12(7-13)16(14)17/h11-17H,1,5-9H2,2-4H3 |
InChIキー |
SOHCWPGTBOISBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CC2CC1C3C2C4CCC3C4)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


